2-Chloropentane
Overview
Description
2-Chloropentane, also known as 1-Methylbutyl chloride or sec-Amyl chloride, is an organic compound with the molecular formula C5H11Cl. It is a chlorinated hydrocarbon and belongs to the class of alkyl halides. This compound is characterized by the presence of a chlorine atom attached to the second carbon of a pentane chain.
Preparation Methods
2-Chloropentane can be synthesized through various methods. One common laboratory method involves the free-radical chlorination of pentane. This process typically uses chlorine gas and ultraviolet light to initiate the reaction, resulting in the substitution of a hydrogen atom with a chlorine atom on the pentane molecule .
In an industrial setting, this compound can be produced by the reaction of 2-pentanol with hydrochloric acid in the presence of a dehydrating agent such as zinc chloride. This method involves the conversion of the alcohol group to a chloride group, yielding this compound .
Chemical Reactions Analysis
2-Chloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: In nucleophilic substitution reactions, the chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-pentanol.
Elimination Reactions: When treated with strong bases like potassium tert-butoxide, this compound can undergo elimination reactions to form alkenes such as 2-pentene and 1-pentene.
Oxidation and Reduction: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
2-Chloropentane has various applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of halogenated hydrocarbons and their biological effects.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of other chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloropentane primarily involves its reactivity as an alkyl halide. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound forms alkenes through the removal of hydrogen and chlorine atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Chloropentane can be compared with other similar compounds such as:
1-Chloropentane: This isomer has the chlorine atom attached to the first carbon of the pentane chain. It exhibits different reactivity and physical properties compared to this compound.
2-Chlorobutane: A shorter chain alkyl halide with similar chemical behavior but different physical properties due to the shorter carbon chain.
2-Bromopentane: Similar to this compound but with a bromine atom instead of chlorine, leading to differences in reactivity and applications.
This compound is unique due to its specific position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-chloropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKUDYZEVQXTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870714 | |
Record name | Pentane, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
48.7 [mmHg] | |
Record name | 2-Chloropentane | |
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CAS No. |
625-29-6 | |
Record name | 2-Chloropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentane, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLOROPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7899 | |
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Record name | Pentane, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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